molecular formula C25H20N4OS3 B2705076 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide CAS No. 671200-26-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide

Cat. No.: B2705076
CAS No.: 671200-26-3
M. Wt: 488.64
InChI Key: HBYDZRNUZSSZPX-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a structurally complex molecule featuring a benzothiazole moiety linked to a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene core via a phenylacetamide bridge. The benzothiazole group is a pharmacophoric element known for its role in modulating bioactivity, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS3/c30-21(13-31-24-22-17-5-1-3-7-19(17)32-25(22)27-14-26-24)28-16-11-9-15(10-12-16)23-29-18-6-2-4-8-20(18)33-23/h2,4,6,8-12,14H,1,3,5,7,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYDZRNUZSSZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Preparation of Tetrahydrobenzothiolo-pyrimidine Intermediate: This intermediate can be synthesized by the condensation of a suitable thiol with a pyrimidine derivative under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and tetrahydrobenzothiolo-pyrimidine intermediates through a sulfanyl-acetamide linkage. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to activate the acetamide group, followed by nucleophilic substitution with the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new chemical entities with desirable properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Data (NMR δ, ppm)
Target Compound 8-Thia-4,6-diazatricyclo Benzothiazole, phenylacetamide ~450 (estimated) Not reported in evidence
9c () Triazole-thiazole 4-Bromophenyl, phenoxymethyl 568.43 ¹H-NMR: 8.05 (s, triazole), 7.89 (d, J=8.4 Hz, benzothiazole)
Spiro-oxazepine () Spiro[4.5]decane Dimethylaminophenyl ~420 (estimated) ¹³C-NMR: 168.2 (carbonyl), 152.1 (spiro C)
Compound 8-Thia-4,6-diazatricyclo Acetyl, methoxyphenyl 520.50 Not reported

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (–6), the target compound’s structural similarity to known bioactive analogues can be quantified. For example:

  • Tanimoto Index : If compared to 9c (), the shared benzothiazole and acetamide groups may yield a score >0.7, suggesting moderate similarity .
  • Dice Index : The tricyclic core’s uniqueness might reduce overlap with simpler benzothiazole derivatives (e.g., veronicoside in ), resulting in lower scores (~0.4–0.6) .

Spectroscopic and Analytical Comparisons

  • NMR Profiles : Analogues like 9c exhibit distinct aromatic proton signals (δ 7.89–8.05 ppm for benzothiazole/triazole protons), whereas spirocyclic derivatives () show downfield carbonyl shifts (δ 168–170 ppm) . The target compound’s sulfanyl group would likely produce unique ¹H-NMR signals near δ 3.5–4.0 ppm (CH₂-S).
  • MS/MS Fragmentation : Molecular networking () could reveal shared parent ions (e.g., m/z 450–570) with 9a–9e , but divergent fragmentation patterns due to the tricyclic core .

Bioactivity and Docking Insights

Although bioactivity data for the target compound are absent in the evidence, docking studies of 9c () suggest that bromophenyl substitution enhances hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase). The tricyclic core in the target compound may similarly engage in π-π stacking or hydrogen bonding, as seen in SAHA-like HDAC inhibitors () .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H20N4OS3
  • Molecular Weight : 488.64 g/mol
  • Purity : Typically ≥ 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular signaling pathways, including kinases that play critical roles in cancer progression and inflammation.
  • DNA Interaction : The compound can bind to DNA, influencing gene expression and potentially leading to apoptosis in cancer cells.
  • Cell Signaling Modulation : It modulates pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Biological Activity Overview

The biological activities of this compound include:

Activity Type Description
Antitumor Induces apoptosis in various cancer cell lines by activating caspases .
Antimicrobial Exhibits activity against several bacterial strains and fungi .
Antiviral Potential inhibitory effects against viruses like MERS-CoV .
Anti-inflammatory Reduces inflammatory responses in vitro and in vivo models .

Antitumor Activity

A study demonstrated that the compound effectively induced cell death in breast cancer cells through mitochondrial pathways. The activation of caspases was confirmed using flow cytometry and Western blotting techniques.

Antiviral Potential

Research on derivatives of benzothiazole compounds revealed that modifications could enhance antiviral activity against MERS-CoV. One derivative exhibited an IC50 value of 0.09 μM, indicating strong potential for further development as an antiviral agent .

Antimicrobial Effects

In vitro studies have shown that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is thought to be linked to its ability to disrupt bacterial cell membranes.

Q & A

Q. What are the standard synthetic pathways for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step pathways, including cycloaddition, condensation, and thiol-alkylation reactions. Key steps include:

  • Core tricyclic system formation : Reactions under reflux conditions (e.g., in dichloromethane or tetrahydrofuran) to assemble the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene scaffold .
  • Thioacetamide coupling : Reacting the tricyclic thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to introduce the sulfanylacetamide moiety .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products . Critical conditions : Temperature control (±5°C), solvent polarity, and reaction time (monitored via TLC/HPLC) to minimize side products .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the benzothiazole and tricyclic systems .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to confirm molecular weight and detect isotopic patterns for chlorine/sulfur atoms .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) in sealed containers, as the thioether and acetamide groups are hydrolytically sensitive .

Advanced Research Questions

Q. What computational strategies can predict and optimize this compound’s photophysical or bioactive properties?

  • Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to model UV-Vis absorption spectra and guide fluorescent probe design .
  • Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., kinases) to identify key residues for selectivity .
  • Hybrid workflows : Couple computational predictions with experimental validation (e.g., fluorescence quenching assays) to refine photostability or binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Purity reassessment : Re-analyze batches via HPLC-MS to rule out impurities (e.g., oxidized thiols) that may skew activity .
  • Assay standardization : Use isogenic cell lines or recombinant enzymes to control for variability in target expression .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzothiazole vs. thiophene) to isolate pharmacophoric elements .

Q. What strategies enhance target selectivity during derivatization of the thioacetamide group?

  • Bioisosteric replacement : Substitute sulfur with selenium or oxygen to modulate electron density and hydrogen-bonding capacity .
  • Click chemistry : Introduce triazole or pyrrole moieties via Cu-catalyzed azide-alkyne cycloaddition for selective protein binding .
  • Protecting groups : Temporarily block reactive sites (e.g., tricyclic NH groups) during functionalization to direct regioselectivity .

Q. How can reaction kinetics and mechanistic studies improve synthetic yield?

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thiolate anions) and optimize reaction quenching .
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Kinetic isotope effects : Deuterated solvents or substrates to probe rate-determining steps (e.g., SN2 vs. radical mechanisms) .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives while controlling for batch-to-batch variability .

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental results?

  • Solvent correction : Include implicit solvent models (e.g., COSMO) in docking simulations to account for solvation effects .
  • Conformational sampling : Perform metadynamics or replica-exchange MD to explore flexible binding poses .

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